Cas no 51454-48-9 (4-Pyridinecarbonitrile, 5-bromo-2-methyl-)
4-Pyridinecarbonitrile, 5-bromo-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarbonitrile, 5-bromo-2-methyl-
- 5-Bromo-2-methylisonicotinonitrile
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- Inchi: 1S/C7H5BrN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3
- InChI Key: KMDKHDAFTLPUPE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C)C=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 1.7
- Topological Polar Surface Area: 36.7
4-Pyridinecarbonitrile, 5-bromo-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013668-250mg |
5-Bromo-2-methylisonicotinonitrile |
51454-48-9 | 95% | 250mg |
$999.60 | 2023-09-01 | |
| Alichem | A029013668-1g |
5-Bromo-2-methylisonicotinonitrile |
51454-48-9 | 95% | 1g |
$2923.95 | 2023-09-01 |
4-Pyridinecarbonitrile, 5-bromo-2-methyl- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-Pyridinecarbonitrile, 5-bromo-2-methyl-
Comprehensive Guide to 4-Pyridinecarbonitrile, 5-bromo-2-methyl- (CAS No. 51454-48-9): Properties, Applications, and Market Insights
4-Pyridinecarbonitrile, 5-bromo-2-methyl- (CAS No. 51454-48-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This compound, often referred to as 5-bromo-2-methyl-4-pyridinecarbonitrile, belongs to the pyridine derivative family, which is known for its significance in heterocyclic chemistry. Researchers and industries value this compound for its role as a key intermediate in synthesizing more complex molecules.
The molecular formula of 4-Pyridinecarbonitrile, 5-bromo-2-methyl- is C7H5BrN2, with a molecular weight of 197.03 g/mol. Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 4-position. This arrangement imparts distinct electronic and steric properties, making it valuable for designing bioactive compounds. The compound typically appears as a white to off-white crystalline powder, with moderate solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
One of the primary applications of 5-bromo-2-methyl-4-pyridinecarbonitrile is in pharmaceutical research, where it serves as a building block for drug discovery. Its pyridine core is a common motif in many FDA-approved drugs, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies highlight its potential in developing kinase inhibitors, which are crucial for cancer therapy. Additionally, agrochemical companies explore its derivatives for creating novel pesticides and herbicides with improved efficacy and environmental safety.
The demand for 4-Pyridinecarbonitrile, 5-bromo-2-methyl- has surged in recent years, driven by advancements in medicinal chemistry and the growing need for customized chemical intermediates. Market reports indicate a steady increase in its procurement by contract research organizations (CROs) and academic laboratories. Suppliers often emphasize high-purity grades (≥98%) to meet the stringent requirements of pharmaceutical applications. Pricing trends reflect its niche status, with costs influenced by raw material availability and synthesis complexity.
From a synthetic chemistry perspective, 5-bromo-2-methyl-4-pyridinecarbonitrile can be prepared through halogenation and cyanation reactions starting from 2-methylpyridine derivatives. Researchers have optimized routes to enhance yield and minimize byproducts, addressing sustainability concerns in chemical manufacturing. Innovations in catalytic processes, such as palladium-catalyzed cross-coupling, further expand its utility in creating diverse molecular architectures.
Environmental and safety considerations for handling 4-Pyridinecarbonitrile, 5-bromo-2-methyl- align with standard laboratory protocols for brominated compounds. Proper personal protective equipment (PPE), including gloves and goggles, is recommended. While not classified as highly hazardous, its nitrile group warrants caution to avoid inhalation or skin contact. Disposal should comply with local regulations for halogenated waste.
In the context of emerging trends, 5-bromo-2-methyl-4-pyridinecarbonitrile has garnered attention in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials, pivotal for gas storage and catalysis, benefit from the compound’s ability to act as a functional linker. Furthermore, its relevance in photoredox catalysis—a hot topic in green chemistry—demonstrates its adaptability to cutting-edge research.
For researchers sourcing 4-Pyridinecarbonitrile, 5-bromo-2-methyl-, verifying supplier credentials and analytical certificates (e.g., HPLC, NMR) is essential to ensure quality. Leading chemical databases like Reaxys and SciFinder provide detailed spectral data and synthetic references, aiding in experimental design. Storage recommendations typically include keeping the compound in a cool, dry place under inert atmosphere to prevent degradation.
Looking ahead, the versatility of 5-bromo-2-methyl-4-pyridinecarbonitrile positions it as a compound of enduring interest. Its integration into high-throughput screening libraries and combinatorial chemistry workflows underscores its role in accelerating drug discovery. As synthetic methodologies evolve, this compound will likely find new applications in material science and nanotechnology, reinforcing its importance in interdisciplinary research.
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